2-Acetylpteleine
Description
2-Acetylpteleine is a naturally occurring alkaloid identified as a constituent of Cynanchum wilfordii, a plant traditionally used in East Asian medicine. Its molecular formula is C₈H₈N₂O₃ (molecular weight: 180.16 g/mol), and it features an acetyl group (COCH₃), methoxy substituents (MeO), and a fused quinoline backbone . Its UV-Vis spectrum in dimethyl sulfoxide (DMSO) exhibits absorption maxima at 304 nm (log ε 4.21), 325 nm (log ε 4.34), and 477 nm (log ε 4.36), indicative of conjugated π-electron systems and aromatic chromophores .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-(4,6-dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H13NO4/c1-8(17)13-7-11-14(19-3)10-6-9(18-2)4-5-12(10)16-15(11)20-13/h4-7H,1-3H3 |
InChI Key |
UTDDUOSTMWFEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=C(C=CC(=C3)OC)N=C2O1)OC |
Synonyms |
2-acetyl-pteleine 2-acetylpteleine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acetylpteleine belongs to the furoquinoline alkaloid family, which shares a fused furan-quinoline framework.
Table 1: Comparative Analysis of 2-Acetylpteleine and Related Compounds
| Property | 2-Acetylpteleine | 2-Acetyl-4,6-dimethoxy-furo[2,3-b]quinoline | N⁵,N⁵-Dimethyl-2-Acetylpteleine |
|---|---|---|---|
| Molecular Formula | C₈H₈N₂O₃ | Not explicitly reported (inferred: C₁₆H₁₄N₂O₄) | C₁₀H₁₂N₂O₃ (derivative) |
| Molecular Weight | 180.16 g/mol | ~298.29 g/mol (estimated) | 208.22 g/mol |
| Substituents | Acetyl, methoxy groups | Acetyl, 4,6-dimethoxy, furo-quinoline | N⁵,N⁵-dimethyl, acetyl |
| Physical State | Amorphous red powder | Not reported | Not reported |
| Melting Point | >300°C | Not reported | Not reported |
| UV Maxima (DMSO) | 304, 325, 477 nm | Not reported | Not reported |
| Biological Source | Cynanchum wilfordii | Not explicitly stated | Synthetic derivative |
Key Structural and Functional Differences:
This structural difference may explain variations in UV absorption profiles and solubility .
Substituent Effects: The additional methoxy groups in 2-Acetyl-4,6-dimethoxy-furo[2,3-b]quinoline likely increase steric hindrance and electron-donating effects, which could influence reactivity in electrophilic substitution reactions or binding interactions in biological systems.
Derivative Modifications :
- The N⁵,N⁵-dimethyl derivative of 2-Acetylpteleine demonstrates how alkylation of the amine group alters polarity and bioavailability. Such modifications are common in medicinal chemistry to enhance metabolic stability .
Spectral Properties: The absence of reported UV data for analogs limits direct comparison. However, the bathochromic shift observed in 2-Acetylpteleine’s spectrum (477 nm) suggests extended conjugation compared to simpler quinoline derivatives.
Research Findings and Gaps:
- Limited data exists on the synthesis, bioactivity, or applications of 2-Acetylpteleine and its analogs. The compound’s high melting point and amorphous nature imply challenges in crystallization and purification, which may hinder extensive characterization.
- The dimethyl derivative’s synthesis (CAS 16789-18-7) highlights interest in modifying its pharmacophore, but biological studies are absent in the provided evidence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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